[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate
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Overview
Description
[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate is a complex organic compound that features a benzimidazole core substituted with a chloro group and a hydroxyethyl group, as well as a formylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The chloro and hydroxyethyl substituents can be introduced through subsequent substitution reactions.
For the esterification step, the benzimidazole derivative is reacted with 4-formylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps would be scaled up, potentially involving crystallization or chromatography techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Conversion of the hydroxyethyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Replacement of the chloro group with various nucleophiles to form new derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core structure but differ in their substituents.
Chloro-substituted Benzimidazoles: Compounds such as 5-chlorobenzimidazole and 6-chlorobenzimidazole have similar chloro substitutions but lack the hydroxyethyl and formylbenzoate groups.
Formylbenzoate Esters: Compounds like methyl 4-formylbenzoate and ethyl 4-formylbenzoate share the formylbenzoate ester structure but differ in their benzimidazole core.
Uniqueness
The uniqueness of [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c19-14-5-6-15-16(9-14)21(7-8-22)17(20-15)11-25-18(24)13-3-1-12(10-23)2-4-13/h1-6,9-10,22H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJMDKFSGDYYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC2=NC3=C(N2CCO)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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